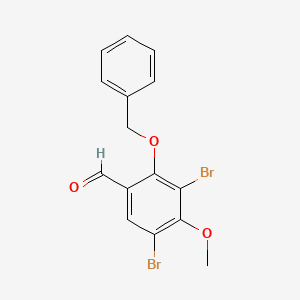
2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzyloxy, dibromo, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde typically involves the bromination of 2-(Benzyloxy)-4-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules and ions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity and function. Additionally, the dibromo substituents can enhance the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 2-(Benzyloxy)-4-methoxybenzaldehyde
- 3,5-Dibromo-4-methoxybenzaldehyde
- 2-(Benzyloxy)-3,5-dibromobenzaldehyde
Comparison: 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde is unique due to the presence of both benzyloxy and methoxy groups along with dibromo substituents. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
35031-47-1 |
|---|---|
Formule moléculaire |
C15H12Br2O3 |
Poids moléculaire |
400.06 g/mol |
Nom IUPAC |
3,5-dibromo-4-methoxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H12Br2O3/c1-19-15-12(16)7-11(8-18)14(13(15)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
YSMHWFQEABEUIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1Br)OCC2=CC=CC=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



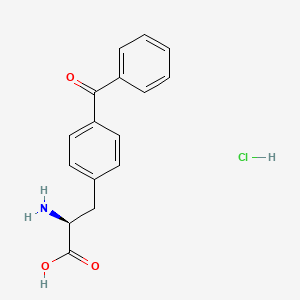
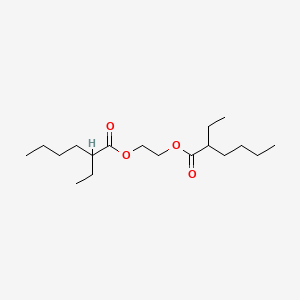
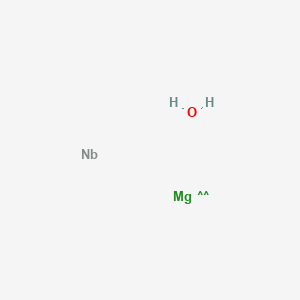

![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)

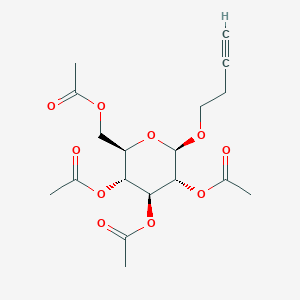
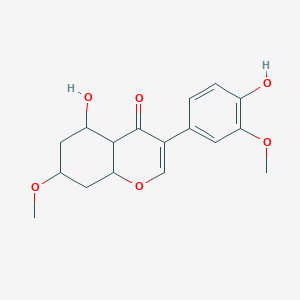
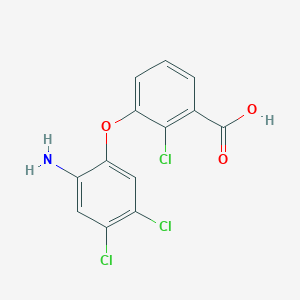
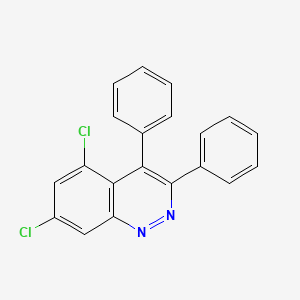

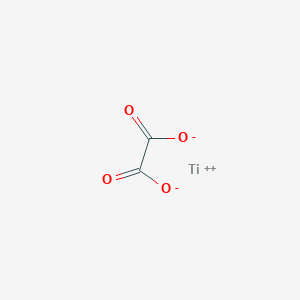
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)
